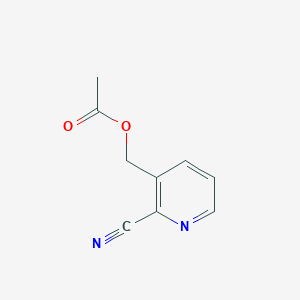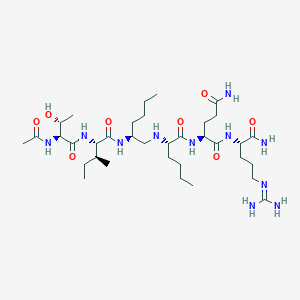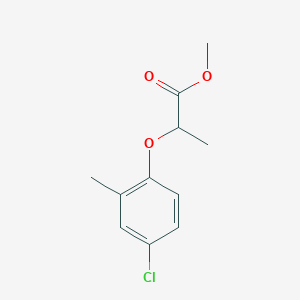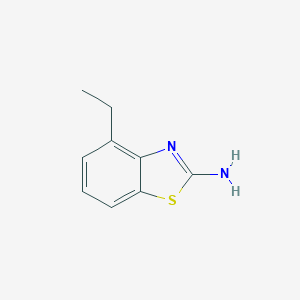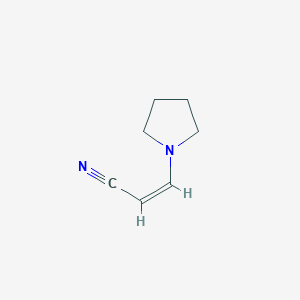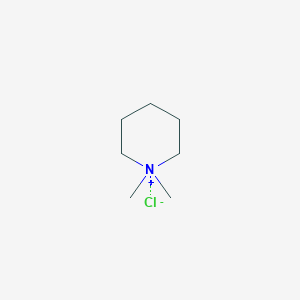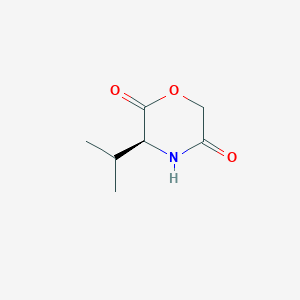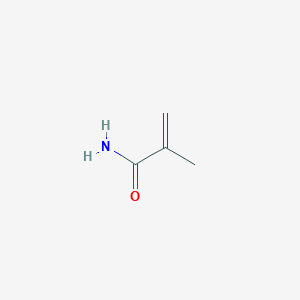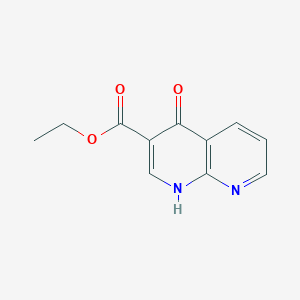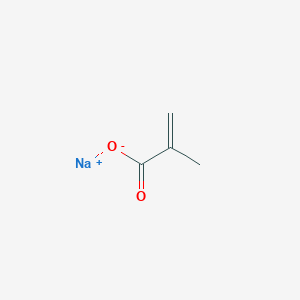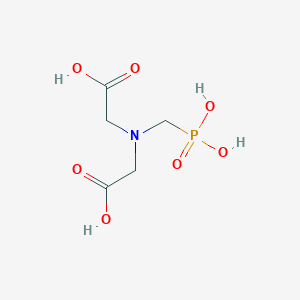
N-(羧甲基)-N-(膦甲基)甘氨酸
描述
N-(Carboxymethyl)-N-(phosphonomethyl)glycine is a widely studied organophosphorus compound known for its herbicidal properties. It is a non-selective systemic herbicide, meaning it is absorbed by plants and transported throughout their tissues, effectively killing both broadleaf plants and grasses. This compound is particularly valued for its ability to control a wide range of weeds and is commonly used in agricultural, horticultural, and industrial applications.
科学研究应用
N-(Carboxymethyl)-N-(phosphonomethyl)glycine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study organophosphorus chemistry and reaction mechanisms.
Biology: Investigated for its effects on plant physiology and biochemistry.
Medicine: Explored for potential therapeutic applications, including its role in inhibiting certain enzymes.
Industry: Utilized in the development of herbicides and other agrochemical products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Carboxymethyl)-N-(phosphonomethyl)glycine typically involves the reaction of glycine with formaldehyde and phosphorous acid. The process can be summarized in the following steps:
Condensation Reaction: Glycine reacts with formaldehyde to form N-(hydroxymethyl)glycine.
Phosphonomethylation: N-(hydroxymethyl)glycine is then reacted with phosphorous acid under acidic conditions to yield N-(Carboxymethyl)-N-(phosphonomethyl)glycine.
Industrial Production Methods
Industrial production of N-(Carboxymethyl)-N-(phosphonomethyl)glycine follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves:
Raw Material Preparation: Glycine, formaldehyde, and phosphorous acid are prepared in the required stoichiometric ratios.
Reaction Control: The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to maximize yield and purity.
Purification: The crude product is purified through crystallization or other separation techniques to obtain the final product with high purity.
化学反应分析
Types of Reactions
N-(Carboxymethyl)-N-(phosphonomethyl)glycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: Under certain conditions, it can be reduced to simpler compounds.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce simpler amines or alcohols.
作用机制
The mechanism of action of N-(Carboxymethyl)-N-(phosphonomethyl)glycine involves the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme is crucial for the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants. By inhibiting EPSPS, N-(Carboxymethyl)-N-(phosphonomethyl)glycine disrupts the production of these amino acids, leading to plant death.
相似化合物的比较
Similar Compounds
N-(Phosphonomethyl)glycine: Similar in structure but lacks the carboxymethyl group.
N-(Carboxymethyl)glycine: Similar in structure but lacks the phosphonomethyl group.
Aminomethylphosphonic acid: A breakdown product of N-(Carboxymethyl)-N-(phosphonomethyl)glycine.
Uniqueness
N-(Carboxymethyl)-N-(phosphonomethyl)glycine is unique due to its dual functional groups (carboxymethyl and phosphonomethyl), which contribute to its high efficacy as a herbicide. Its ability to inhibit EPSPS distinguishes it from other herbicides that target different pathways or enzymes.
属性
IUPAC Name |
2-[carboxymethyl(phosphonomethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10NO7P/c7-4(8)1-6(2-5(9)10)3-14(11,12)13/h1-3H2,(H,7,8)(H,9,10)(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIHIQIVLANVKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N(CC(=O)O)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027611 | |
| Record name | Glycine, N-(carboxymethyl)-N-(phosphonomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid | |
| Record name | Glycine, N-(carboxymethyl)-N-(phosphonomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5994-61-6 | |
| Record name | N-(Phosphonomethyl)iminodiacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5994-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Carboxymethyl)-N-(phosphonomethyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005994616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-(carboxymethyl)-N-(phosphonomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine, N-(carboxymethyl)-N-(phosphonomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(carboxymethyl)-N-(phosphonomethyl)glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(CARBOXYMETHYL)-N-(PHOSPHONOMETHYL)GLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN335F415X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B166262.png)
